molecular formula C19H14ClN3O B5788416 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5788416
M. Wt: 335.8 g/mol
InChI Key: DLRLAVWDZKVDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention due to its potential therapeutic applications. It belongs to the class of pyrazolopyrimidine compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases such as cancer and inflammation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in the regulation of cell cycle and gene expression. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases and increasing the levels of reactive oxygen species (ROS). The compound also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent activity against various diseases. The compound has been shown to exhibit high efficacy in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations of using the compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential side effects in vivo. Finally, the development of novel formulations and delivery systems for the compound can improve its bioavailability and efficacy in vivo.
In conclusion, 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a promising compound with potential therapeutic applications in various diseases. Its potent activity against cancer, inflammation, and neurodegenerative diseases makes it a promising candidate for drug development. Further studies are needed to optimize its synthesis method, elucidate its mechanism of action, and develop novel formulations for its delivery.

Synthesis Methods

The synthesis of 5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 4-chlorobenzaldehyde with benzylhydrazine to form 4-chlorobenzylidenebenzylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-benzyl-2-(4-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-8-6-14(7-9-15)17-12-18-21-16(11-19(24)23(18)22-17)10-13-4-2-1-3-5-13/h1-9,11-12,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRLAVWDZKVDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

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